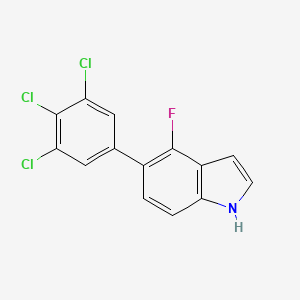
4-Fluoro-5-(3,4,5-trichlorophenyl)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-5-(3,4,5-trichlorophenyl)indole is a synthetic compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 4-Fluoro-5-(3,4,5-trichlorophenyl)indole can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the Fischer indole synthesis, where optically active cyclohexanone and phenylhydrazine hydrochloride are used under reflux conditions in methanesulfonic acid .
Analyse Chemischer Reaktionen
4-Fluoro-5-(3,4,5-trichlorophenyl)indole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-5-(3,4,5-trichlorophenyl)indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Fluoro-5-(3,4,5-trichlorophenyl)indole involves its interaction with specific molecular targets and pathways. It binds with high affinity to multiple receptors, which helps in developing new useful derivatives. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-5-(3,4,5-trichlorophenyl)indole can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activities.
Azepinoindole: Synthesized through Fischer indole synthesis and known for its biological activities.
These compounds share the indole nucleus but differ in their substituents and biological activities, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C14H7Cl3FN |
|---|---|
Molekulargewicht |
314.6 g/mol |
IUPAC-Name |
4-fluoro-5-(3,4,5-trichlorophenyl)-1H-indole |
InChI |
InChI=1S/C14H7Cl3FN/c15-10-5-7(6-11(16)13(10)17)8-1-2-12-9(14(8)18)3-4-19-12/h1-6,19H |
InChI-Schlüssel |
WBBLQOACQICILP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN2)C(=C1C3=CC(=C(C(=C3)Cl)Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid](/img/structure/B13118952.png)
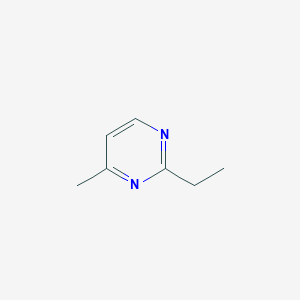
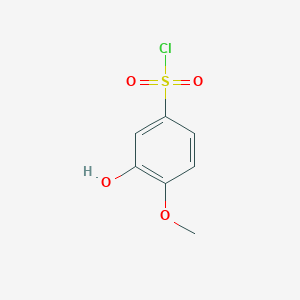
![N-Methyl-N-[2-(methylamino)ethyl]propanamide](/img/structure/B13118973.png)
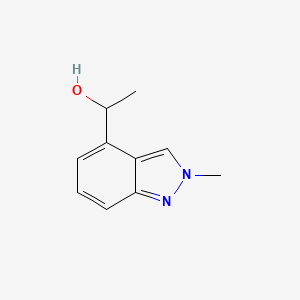
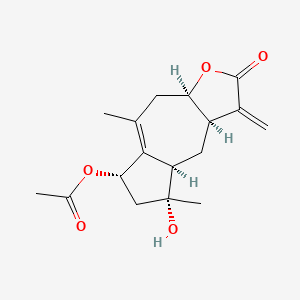
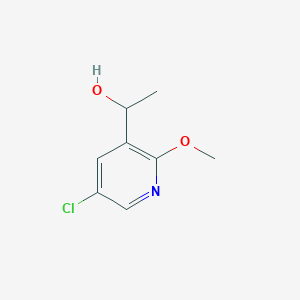
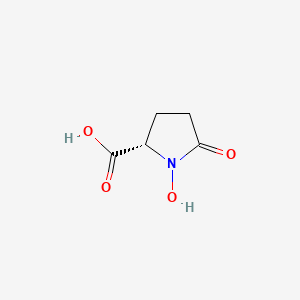
![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13119021.png)
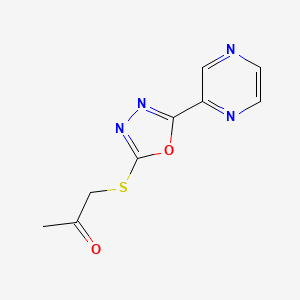
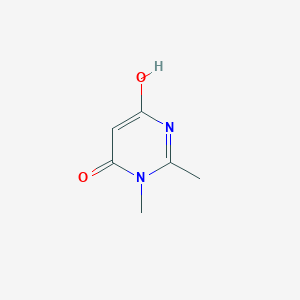
![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid](/img/structure/B13119043.png)


